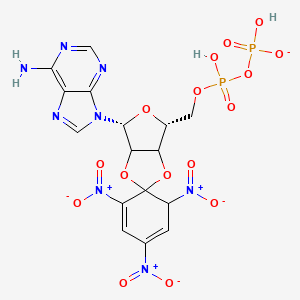

![molecular formula C10H12N6O B1203375 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine CAS No. 6975-75-3](/img/structure/B1203375.png)

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

Übersicht

Beschreibung

Synthesis Analysis

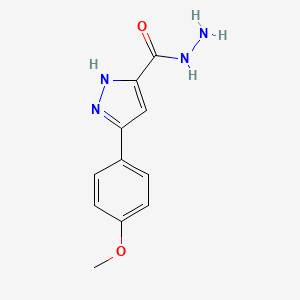

The synthesis of similar pyrazole derivatives involves a multi-step reaction process, including Claisen-Schmidt condensation, hydrazine hydration, and coupling reactions. A study by Rangaswamy et al. (2017) describes the synthesis of a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds through a four-step reaction, indicating a similar synthetic pathway might be applicable for our compound of interest (Rangaswamy, Kumar, Harini, & Naik, 2017).

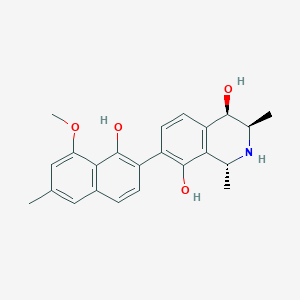

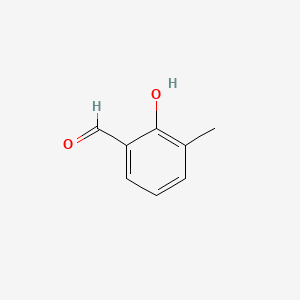

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine, often involves complex tautomeric forms, stabilized by intramolecular hydrogen bonds. Tomanová et al. (2017) report on the molecular structure of related compounds, highlighting the role of intermolecular hydrogen bonding and the importance of tautomerism in these molecules (Tomanová, Jedinák, Kosar, Kvapil, Hradil, & Cankař, 2017).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including Suzuki-Miyaura coupling and iron-catalyzed reduction, to introduce different substituents onto the pyrazole core. These reactions expand the utility and application of pyrazole compounds in organic synthesis and material science. The Suzuki-Miyaura coupling, as described by Tomanová et al. (2017), showcases the versatility of pyrazole derivatives in forming bonds with aryl, heteroaryl, or styryl groups (Tomanová et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents and their arrangement. Studies on similar compounds reveal that these properties can significantly affect the compound's reactivity and potential applications. The work of Tamer et al. (2015) on spectroscopic evaluations provides insights into the structural and physical characteristics of related compounds (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Wissenschaftliche Forschungsanwendungen

Pyrazole Derivatives as Dyeing Agents

One significant application of 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine derivatives is in the dyeing and functional finishing of cotton fabrics. Abdel-Wahab, Mohamed, and Fahmy (2020) designed 2-(2-(5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbonyl) hydrazono)-N’-arylpropanehydrazonoyl chlorides from 4-methoxyaceteophenone. These compounds were used as azo dyes for coloring cotton fabric, enhancing its antibacterial properties and protection against harmful sun radiation while maintaining satisfactory color strength and functional properties even after multiple washes (Abdel-Wahab, Mohamed, & Fahmy, 2020).

Corrosion Inhibition

Another application is in corrosion inhibition. Fouda, Elewady, and Fathy (2013) studied the effect of novel pyrazolone derivatives as corrosion inhibitors for 316L stainless steel in acidic conditions. Their findings suggested that these compounds act as mixed-type inhibitors, effectively reducing corrosion rates through a mechanism involving adsorption to the metal surface (Fouda, Elewady, & Fathy, 2013).

Antibacterial and Antifungal Activities

Furthermore, the chemical structure of pyrazole derivatives has been explored for its potential in antibacterial and antifungal applications. Aghekyan et al. (2020) synthesized novel 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamido derivatives that exhibited significant antibacterial activity, suggesting their potential use in medical applications to combat bacterial infections (Aghekyan et al., 2020).

Synthesis of Pyrazole Derivatives

The synthesis methods for creating 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine derivatives involve innovative approaches that can lead to a variety of compounds with potential applications across different fields. For instance, Zolfigol et al. (2013) reported an efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, which could be used in developing new pharmaceuticals or agrochemicals (Zolfigol et al., 2013).

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNTYHAOBVOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415318, DTXSID00903507 | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine | |

CAS RN |

6975-75-3 | |

| Record name | MLS000737992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4b-Hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-chromeno[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one](/img/structure/B1203293.png)

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)